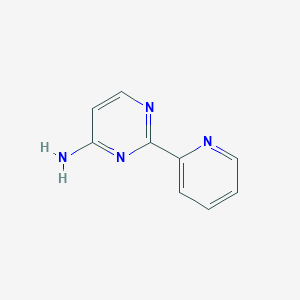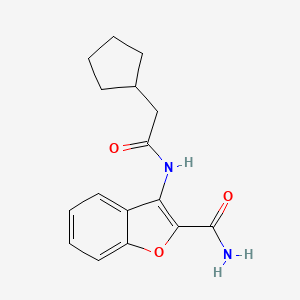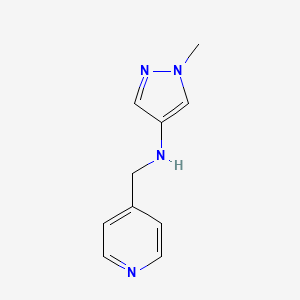
N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide, also known as MPO-ANCA, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of myeloperoxidase (MPO), an enzyme that plays a critical role in the immune system. MPO-ANCA has been shown to have a wide range of potential applications in the fields of immunology, inflammation, and oncology.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
- A study on the synthesis and activity of novel indole-linked triazole derivatives as antifungal agents demonstrates the importance of structural modifications in enhancing biological activity, where compounds with morpholine and piperazine rings were investigated for their antifungal properties (Y. Na, 2010).
- Research on the synthesis of some heterocyclic systems with anticipated biological activities via 6-aryl-4-pyrazol-1-yl-pyridazin-3-one explores the potential of piperazine and morpholine derivatives in creating compounds with possible therapeutic uses (A. S. Youssef et al., 2005).
Biological Activities and Potential Applications
- The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors highlight the investigation into compounds with a morpholino group attached to a piperazine ring, showing significant efficacy in an in vivo mouse model of Candida glabrata infection, suggesting potential antifungal applications (P. Ting et al., 2011).
- A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was synthesized, showing potent bacterial biofilm and MurB inhibitors, indicating the significance of such compounds in combating bacterial resistance and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).
Properties
IUPAC Name |
N-[2-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-2-3-17(25)19-14-18(26)24-6-4-23(5-7-24)16-12-15(13-20-21-16)22-8-10-27-11-9-22/h12-13H,2-11,14H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJORVUJOODQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2634867.png)
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634871.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)


![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

